molecular formula C8H8ClN3O B14058293 Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- CAS No. 5315-85-5

Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-

Cat. No.: B14058293
CAS No.: 5315-85-5
M. Wt: 197.62 g/mol
InChI Key: UCORKYYVARLZQL-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinecarboxamide group attached to a 2-chlorophenylmethylene moiety, which imparts unique chemical and physical properties.

Properties

CAS No.

5315-85-5

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

[(2-chlorophenyl)methylideneamino]urea

InChI

InChI=1S/C8H8ClN3O/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)

InChI Key

UCORKYYVARLZQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)Cl

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation Under Reflux

The classical method involves refluxing 2-chlorobenzaldehyde with semicarbazide hydrochloride in ethanol, catalyzed by glacial acetic acid. This approach leverages thermal energy to drive the condensation reaction, typically requiring 1–48 hours depending on the substrate reactivity.

Reaction Conditions

  • Solvent: Ethanol (50–100 mL per mmol of aldehyde)
  • Catalyst: Glacial acetic acid (1–2 drops per mmol)
  • Temperature: Reflux at 78°C
  • Time: 4–24 hours
  • Yield: 70–85%

The prolonged reaction time and use of volatile organic solvents are notable drawbacks, though this method remains foundational for laboratory-scale synthesis.

Room Temperature Synthesis

An alternative protocol eliminates heating by conducting the reaction at ambient temperature. Semicarbazide hydrochloride is dissolved in sodium acetate buffer (pH 4–5), followed by the addition of 2-chlorobenzaldehyde in ethanol. The mixture is stirred for 24–48 hours, yielding crystalline product after filtration.

Advantages and Limitations

  • Yield: 65–80%
  • Energy Efficiency: No external heating required
  • Drawbacks: Extended reaction time and moderate purity without recrystallization.

Ultrasound-Assisted Green Synthesis

Ultrasonication has emerged as a sustainable alternative, reducing reaction times and improving yields through cavitation-induced molecular agitation.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques offer a solvent-free pathway, leveraging mechanical energy to drive reactions. This method involves grinding 2-chlorobenzaldehyde and semicarbazide hydrochloride in a stoichiometric ratio using a planetary ball mill.

Optimized Conditions

  • Milling Time: 10–15 minutes
  • Frequency: 30 Hz
  • Yield: 88–94%

Advantages

  • Eco-Friendly: Eliminates solvent use
  • Scalability: Suitable for gram-scale synthesis
  • Purity: >95% without recrystallization

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

Method Time Yield Purity Environmental Impact
Acid-Catalyzed Reflux 4–24 h 70–85% 90–95% Moderate (solvent use)
Room Temperature 24–48 h 65–80% 85–90% Low
Ultrasonication 5–20 min 85–92% 92–97% Low (green solvent)
Ball-Milling 10–15 min 88–94% 95–98% Negligible

Ultrasound and mechanochemical methods outperform traditional approaches in efficiency and sustainability, making them preferable for industrial applications.

Characterization of Hydrazinecarboxamide, 2-[(2-Chlorophenyl)Methylene]-

Post-synthesis characterization ensures structural integrity and purity:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, CH=N), 7.45–7.30 (m, 4H, Ar-H), 6.80 (s, 2H, NH2).
  • Fourier Transform Infrared (FTIR):
    • Peaks at 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl).
  • X-ray Crystallography:
    • Confirms planar geometry and intermolecular hydrogen bonding.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions may yield hydrazine derivatives or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- depend on the specific reaction type. For example, oxidation may yield chlorinated oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted hydrazinecarboxamides.

Scientific Research Applications

Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- has numerous scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- involves its interaction with molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-N-(2,4-dimethylphenyl): A similar compound with additional methyl groups, which may alter its chemical and biological properties.

    Hydrazinecarboxamide, N-(3-chlorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)methylene]: Another related compound with a different substituent, affecting its reactivity and applications.

Uniqueness

Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its combination of a hydrazinecarboxamide group with a 2-chlorophenylmethylene moiety makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant research findings.

Overview of Hydrazinecarboxamide

Hydrazinecarboxamide derivatives are known for their broad spectrum of biological activities. The specific compound in focus, 2-[(2-chlorophenyl)methylene]-, is a hydrazone that has shown potential in various pharmacological applications, including anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of hydrazinecarboxamides. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Findings

  • NCI Screening : In a study conducted following the National Cancer Institute (NCI) protocol, hydrazinecarboxamide derivatives were tested against 60 different cancer cell lines. The results indicated notable cytotoxicity, with some compounds exhibiting IC50 values lower than 10 µM against human cancer cells .
  • Molecular Docking Studies : Molecular docking studies have shown that hydrazinecarboxamide can effectively bind to key targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), suggesting its potential as an inhibitor in cancer therapies .
  • Specific IC50 Values : For instance, one derivative demonstrated an IC50 value of 51 nM against VEGFR-2 and antiproliferative action against MCF-7 and HCT-116 cancer cells with IC50 values of 6.48 µM and 8.25 µM, respectively .

Antimicrobial Activity

Hydrazinecarboxamide derivatives also exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness in disrupting microbial cell membranes.

Data Summary

CompoundEffective AgainstIC50 Value (µM)
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-E. coli12.5
Hydrazinecarboxamide Derivative AS. aureus15.0
Hydrazinecarboxamide Derivative BPseudomonas aeruginosa10.0

These findings indicate that certain derivatives possess potent antibacterial activity at micromolar concentrations .

Antioxidant Activity

The antioxidant capacity of hydrazinecarboxamide derivatives has also been investigated. These compounds are capable of scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

Comparative Analysis

In a comparative study of antioxidant activities:

CompoundDPPH Scavenging Activity (%)Reference
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-78.67%
Ascorbic Acid (Control)58.20%

The above data demonstrates that hydrazinecarboxamide exhibits superior antioxidant activity compared to ascorbic acid, highlighting its potential therapeutic applications in oxidative stress management.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing 2-[(2-chlorophenyl)methylene]hydrazinecarboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazinecarboxamide derivatives and 2-chlorobenzaldehyde. For example, analogous hydrazinecarboxamide compounds (e.g., 2-[(2-hydroxynaphthalen-1-yl)methylene]hydrazinecarboxamide) are prepared by refluxing equimolar reactants in ethanol or methanol under acidic catalysis (e.g., acetic acid) . Yield optimization involves controlling temperature (70–80°C), solvent polarity, and reaction time (4–6 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical .

Q. How can spectroscopic techniques (IR, NMR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include:
  • ~3145 cm⁻¹ (N–H stretching of hydrazinecarboxamide) .
  • ~1682 cm⁻¹ (C=O stretching of the carboxamide group) .
  • ~1621 cm⁻¹ (C=N stretching of the hydrazone linkage) .
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons (2-chlorophenyl) appear as multiplets at δ 7.2–8.2 ppm. The hydrazone (–CH=N–) proton resonates as a singlet at δ 7.5–8.0 ppm .
  • ¹³C NMR : The carboxamide carbonyl carbon appears at ~165 ppm, while the hydrazone C=N carbon is observed at ~150 ppm .

Q. What crystallographic methods are used to resolve the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous hydrazinecarboxamide derivatives (e.g., (E)-2-{(2-hydroxynaphthalen-1-yl)methylene}hydrazinecarboxamide), SC-XRD reveals dihedral angles between aromatic and carboxamide planes (~28.9°) and hydrogen-bonding networks (N–H⋯O and O–H⋯O) that stabilize the crystal lattice. Data collection parameters include CuKα radiation (λ = 1.5418 Å), θ range of 5.7–73.5°, and refinement using programs like SHELXL .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., 2-chloro vs. 2,3-dichloro) influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Comparative studies using density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) show that electron-withdrawing groups (e.g., –Cl) increase the electrophilicity of the hydrazone carbon, enhancing reactivity in nucleophilic additions. For example, 2,3-dichloro derivatives exhibit reduced electron density at the hydrazone C=N bond compared to mono-chloro analogs, as evidenced by molecular electrostatic potential (MEP) maps . Experimental validation via Hammett plots (correlating substituent σ values with reaction rates) is recommended .

Q. What strategies can resolve contradictions in reported biological activity data for this compound, such as varying IC₅₀ values across studies?

  • Methodological Answer :

  • Standardized Assays : Ensure consistent use of cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., incubation time, serum concentration).
  • Purity Validation : Employ HPLC (≥95% purity) and mass spectrometry to rule out impurities affecting bioactivity .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., metaflumizone derivatives, which share a hydrazinecarboxamide backbone) to identify trends in structure-activity relationships (SAR) .

Q. How can molecular docking be utilized to predict the compound’s interaction with biological targets (e.g., voltage-gated sodium channels)?

  • Methodological Answer :

  • Target Selection : Use databases like PDB to identify homologous proteins (e.g., sodium channel Nav1.7, PDB ID: 6J8E).
  • Docking Workflow :

Prepare the ligand (optimize geometry using Gaussian09).

Grid box centered on the channel’s pore domain.

Docking with AutoDock Vina (scoring function: AMBER force field).

  • Validation : Compare binding poses with known inhibitors (e.g., indoxacarb) to assess binding affinity (ΔG) and key interactions (e.g., π-π stacking with Phe residues) .

Q. What computational methods predict the compound’s ADMET properties, and how reliable are these models?

  • Methodological Answer :

  • Tools : SwissADME for absorption/distribution (logP, topological polar surface area), ProTox-II for toxicity (LD₅₀ prediction).
  • Key Parameters :
  • logP : ~2.5 (moderate lipophilicity, suggesting blood-brain barrier permeability).
  • CYP450 Inhibition : Risk of hepatotoxicity if CYP3A4/2D6 inhibition is predicted.
  • Limitations : Models may underestimate idiosyncratic toxicity; validate with in vitro assays (e.g., Ames test for mutagenicity) .

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